molecular formula C6H8F3NO B13498529 1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine

1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine

Cat. No.: B13498529
M. Wt: 167.13 g/mol
InChI Key: DDAJUWQNJWZPAW-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine is a unique bicyclic compound characterized by the presence of a trifluoromethyl group, an oxabicyclo structure, and an amine group. This compound is part of the broader class of bicyclic compounds, which are known for their structural rigidity and diverse chemical reactivity. The trifluoromethyl group imparts significant electron-withdrawing properties, making this compound particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine typically involves a [2+2] cycloaddition reaction. This method utilizes photochemistry to create the bicyclic structure. The reaction involves the use of a diene and a suitable photochemical catalyst, such as benzophenone, under irradiation at 365 nm. The reaction is carried out in a highly diluted solution of acetonitrile to prevent polymerization .

Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions. The use of flow photoreactors allows for continuous production, which is more efficient and scalable compared to batch processes. The key steps include the preparation of the diene precursor, followed by the photochemical cycloaddition to form the bicyclic structure .

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the amine group.

Major Products:

Scientific Research Applications

1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine involves its interaction with molecular targets through its trifluoromethyl and amine groups. The trifluoromethyl group can interact with electron-rich sites, while the amine group can form hydrogen bonds or ionic interactions with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 1-(Trifluoromethyl)-1H-pyrazol-4-amine
  • 2-thia-3-azabicyclo[2.1.1]hexane 2,2-dioxide
  • Bicyclo[3.1.0]hexanes

Comparison: 1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine is unique due to its combination of a trifluoromethyl group and an oxabicyclo structure. This combination imparts distinct electronic and steric properties, making it more reactive in certain chemical reactions compared to its analogs. The presence of the oxabicyclo structure also provides rigidity, which can be advantageous in the design of bioactive compounds .

Properties

Molecular Formula

C6H8F3NO

Molecular Weight

167.13 g/mol

IUPAC Name

1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine

InChI

InChI=1S/C6H8F3NO/c7-6(8,9)5-1-4(10,2-5)3-11-5/h1-3,10H2

InChI Key

DDAJUWQNJWZPAW-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(OC2)C(F)(F)F)N

Origin of Product

United States

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